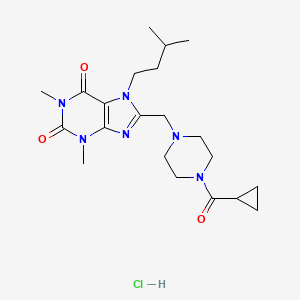NCT-501 (hydrochloride)
CAS No.: 2080306-22-3
Cat. No.: VC3422909
Molecular Formula: C21H33ClN6O3
Molecular Weight: 453.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2080306-22-3 |
|---|---|
| Molecular Formula | C21H33ClN6O3 |
| Molecular Weight | 453.0 g/mol |
| IUPAC Name | 8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione;hydrochloride |
| Standard InChI | InChI=1S/C21H32N6O3.ClH/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15;/h14-15H,5-13H2,1-4H3;1H |
| Standard InChI Key | MQNBJYUQFQUJQZ-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4.Cl |
| Canonical SMILES | CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4.Cl |
Introduction
Chemical Properties
NCT-501 (hydrochloride) is chemically identified as 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride . The compound has been studied extensively in laboratory settings and has demonstrated consistent chemical characteristics across multiple analyses.
Structural and Physical Properties
| Parameter | Value |
|---|---|
| Chemical Name | 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride |
| Molecular Formula | C21H32N6O3- HCl |
| Molecular Weight | 452.98 g/mol |
| CAS Number | 2080306-22-3 |
| Physical Appearance | White solid |
| Purity | ≥98% (HPLC) |
This comprehensive identification data provides researchers with the necessary information to correctly identify and authenticate the compound for experimental use .
Biological Activity
NCT-501 (hydrochloride) is primarily known for its potent inhibitory action against Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme that plays crucial roles in various physiological and pathological processes.
Enzyme Inhibition Profile
The compound demonstrates exceptional potency against human ALDH1A1 with an IC50 value of 40 nM . What makes NCT-501 (hydrochloride) particularly valuable as a research tool is its remarkable selectivity profile. It exhibits greater than 1000-fold selectivity for ALDH1A1 over other ALDH isozymes including ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 . This high degree of selectivity minimizes off-target effects, making it an excellent probe for studying ALDH1A1-specific functions.
Additionally, NCT-501 (hydrochloride) has been tested against a panel of 168 G-protein-coupled receptors (GPCRs) and demonstrated high selectivity, further confirming its specificity as an ALDH1A1 inhibitor . The compound's mechanism of action involves reversible inhibition of ALDH1A1, which distinguishes it from irreversible inhibitors that permanently modify their target enzymes .
Blood-Brain Barrier Permeability
An important characteristic of NCT-501 (hydrochloride) is its ability to cross the blood-brain barrier . This property significantly enhances its potential utility for studying ALDH1A1 functions in neurological conditions and brain tumors, where the blood-brain barrier often presents a significant obstacle for many therapeutic agents.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties of NCT-501 (hydrochloride) is essential for designing effective experimental protocols and interpreting research results.
Absorption and Distribution
Pharmacokinetic studies have demonstrated that NCT-501 has high bioavailability when delivered via the intraperitoneal route . Comparative studies of administration routes have shown that intraperitoneal administration at 30 mg/kg provides superior plasma exposure compared to oral administration at the same dose . The area under the curve (AUC24h) values were reported as 5670 h·ng/mL for intraperitoneal administration with 100% bioavailability, compared to 484 h·ng/mL with only 29% bioavailability for oral administration .
Metabolism and Elimination
NCT-501 (hydrochloride) undergoes rapid phase I modification in the liver, which contributes to its relatively short half-life of less than 1 hour . The compound has a clearance level of 98 mL/min/kg, indicating that it is well absorbed and distributed but is rapidly metabolized or excreted . In vitro stability studies in CD1 mouse plasma have shown that NCT-501 remains stable for more than 60 minutes . These pharmacokinetic characteristics suggest that frequent dosing or continuous administration might be necessary to maintain effective inhibition of ALDH1A1 in experimental settings.
Research Applications in Cancer Therapy
NCT-501 (hydrochloride) has shown promising potential in cancer research, particularly in studies focused on cancer stem cells (CSCs) and specific cancer types.
Targeting Cancer Stem Cells
Research findings highlight the potential of NCT-501 (hydrochloride) in cancer therapy, particularly in targeting cancer stem cells. ALDH1A1 activity is elevated in certain stem cells and cancers, making it an attractive target for cancer therapy . In ovarian cancer cells, NCT-501 has been shown to reduce the CSC subpopulation by inhibiting ALDH1A1 activity, which is crucial for maintaining CSC properties. This effect is particularly pronounced in cells with low expression of DNA damage-binding protein 2 (DDB2), suggesting a role in modulating cellular dedifferentiation processes.
Synergistic Effects with Other Cancer Therapies
Studies have demonstrated that NCT-501 can synergize with other cancer therapies to enhance their efficacy. For example, it has been shown to synergize with Olaparib, a PARP inhibitor, to kill epithelial ovarian cancer cells carrying BRCA2 mutations . This synergistic effect suggests that combining ALDH1A1 inhibition with DNA damage-inducing therapies may represent a promising strategy for treating certain types of cancer.
Applications in Nasopharyngeal Carcinoma
Recent research has explored the potential of NCT-501 in treating nasopharyngeal carcinoma (NPC). Studies have shown that it can inhibit the proliferation and stem cell spheroidization of NPC cells and induce necroptosis, a form of programmed cell death . This finding is particularly significant as ALDH1A1 has been found to play a carcinogenic role in NPC, despite its expression being lower in NPC tissue compared to normal nasopharyngeal mucosal tissue. Importantly, higher ALDH1A1 expression in NPC correlates with higher clinical stages and poor patient outcomes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume